3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Overview
Description
3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a thiadiazole ring and an ethylbutanoyl group. It is known for its potential biological activities and is of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the thiadiazole ring and the ethylbutanoyl group. The reactions often require specific conditions such as the use of bases like triethylamine (TEA) and solvents like tetrahydrofuran (THF). The yields of these reactions can vary, but careful optimization of reaction conditions can lead to satisfactory results .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring with various functional groups.
Ethylbutanoyl Derivatives: Compounds featuring the ethylbutanoyl group attached to different cores.
Uniqueness
What sets 3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-17(4-2)21(28)24-19-12-8-11-18(15-19)22(29)25-23-27-26-20(30-23)14-13-16-9-6-5-7-10-16/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLWAZYCICTSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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